

ST1936 Oxalate: A Selective 5-HT6 Receptor Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	ST1936 oxalate				
Cat. No.:	B2481433	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 oxalate is a potent and selective agonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. The 5-HT6 receptor is a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. ST1936 serves as a valuable pharmacological tool for elucidating the physiological roles of the 5-HT6 receptor and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of **ST1936 oxalate**, including its binding affinity, functional activity, and detailed methodologies for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for **ST1936 oxalate**, providing a clear comparison of its binding affinity and functional potency.

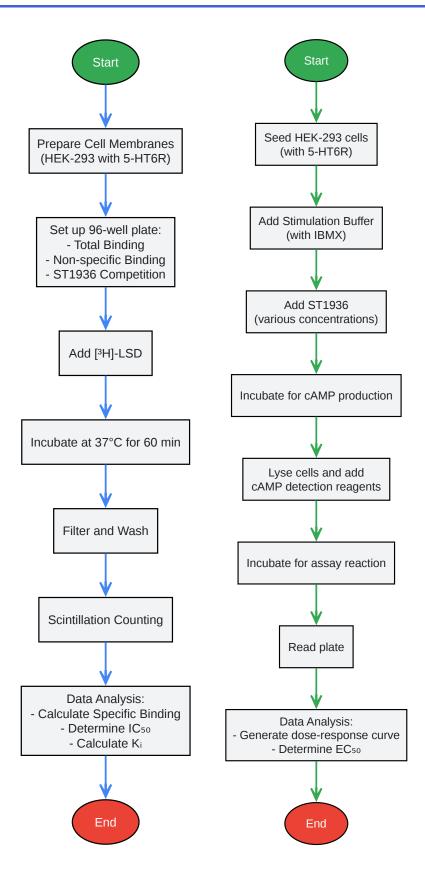
Table 1: Receptor Binding Affinity of ST1936

Receptor	Species	Kı (nM)	Reference
5-HT6	Human	13	[1][2]
5-HT7	Human	168	[1][2]
5-HT2B	Human	245	[1][2]
α2 Adrenergic	Human	300	[1][2]
5-HT1A	Human	Moderate Affinity	[3]

Table 2: Functional Activity of ST1936

Assay	Effect	IC50 / EC50	Reference
Spontaneous Excitatory Postsynaptic Currents	Reduction in frequency	1.3 μM (IC50)	[2]
cAMP Accumulation	Full Agonist	16 nM (EC50) in BHK fibroblasts	[4]
Ca ²⁺ Concentration	Increase	-	[1][2]
Fyn Kinase Phosphorylation	Increase	-	[1][2]
ERK1/2 Activation	Regulation	-	[1][2]

Table 3: In Vivo Neurochemical Effects of ST1936 in Rats (i.p. administration)


Brain Region	Neurotransmitt er	Dose (mg/kg)	Peak Increase (%)	Reference
Prefrontal Cortex (PFCX)	Dopamine (DA)	5, 10, 20	Dose-dependent increase	[2]
Prefrontal Cortex (PFCX)	Noradrenaline (NA)	5, 10, 20	Dose-dependent increase	[2]
Nucleus Accumbens (NAc) Core	Dopamine (DA)	10	179	[2]
Nucleus Accumbens (NAc) Core	Dopamine (DA)	20	201	[2]
Nucleus Accumbens (NAc) Core	Noradrenaline (NA)	20	231	[2]

Signaling Pathways

Activation of the 5-HT6 receptor by an agonist like ST1936 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6][7] This increase in cAMP can then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB.

Furthermore, the 5-HT6 receptor can also signal through non-canonical pathways. It has been shown to interact with Fyn, a Src family tyrosine kinase, leading to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[6][7] ST1936 has been demonstrated to stimulate these downstream effectors.[3]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. buczynski-gregus.com [buczynski-gregus.com]
- 3. Overview of brain microdialysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Using microdialysis to analyse the passage of monovalent nanobodies through the blood—brain barrier PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ST1936 Oxalate: A Selective 5-HT6 Receptor Agonist -A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2481433#st1936-oxalate-as-a-selective-5-ht6-receptor-agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com